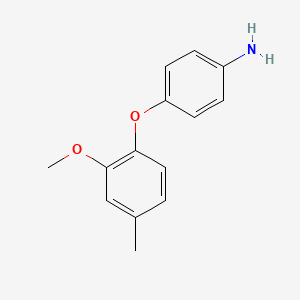
4-(2-Methoxy-4-methylphenoxy)phenylamine
Übersicht
Beschreibung
4-(2-Methoxy-4-methylphenoxy)phenylamine (MMPP) is an organic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies in fields such as organic chemistry, pharmacology, and biochemistry. In recent years, its use has grown in popularity due to its ability to provide a wide range of advantages in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Sorption Processes
- A study reviewed the sorption experiments of phenoxy herbicides, like 2,4-D, to soil and other materials, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds. The sorption of 2,4-D can be rationalized based on soil parameters like pH, organic carbon content, and extractable iron, highlighting the environmental relevance of phenoxy compounds in soil remediation processes (Werner, Garratt, & Pigott, 2012).
Anti-cancer and Anti-inflammatory Potential
- Research on 4′-Geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, has revealed its valuable potentialities as an anti-inflammatory and anti-tumor agent. Studies indicate that GOFA is an effective dietary feeding colon cancer chemopreventive agent in vivo, demonstrating the therapeutic potential of phenolic compounds in cancer prevention (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Chemotherapy and Drug Development
- Phenolamides, also known as hydroxycinnamic acid amides, show a wide range of therapeutic applications including anti-inflammatory, antioxidant, and anti-atherogenic activities. Their potential health benefits, despite being in the infancy stage of research, point towards significant contributions to drug development and chemotherapy (Wang, Snooks, & Sang, 2020).
Environmental Chemistry and Toxicity
- The environmental fate of alkylphenols and their ethoxylates, compounds similar in structure to 4-(2-Methoxy-4-methylphenoxy)phenylamine, has been extensively reviewed, highlighting concerns regarding their endocrine-disrupting capabilities and emphasizing the importance of understanding the environmental impact and degradation pathways of such compounds (Ying, Williams, & Kookana, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-8-13(14(9-10)16-2)17-12-6-4-11(15)5-7-12/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIKBUEESOKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4-methylphenoxy)phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



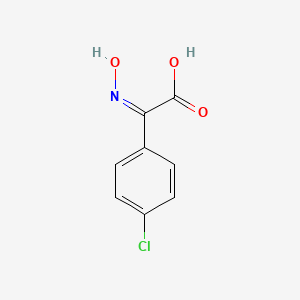
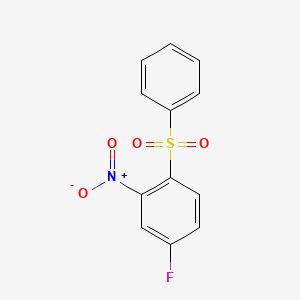
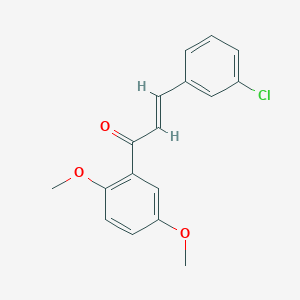
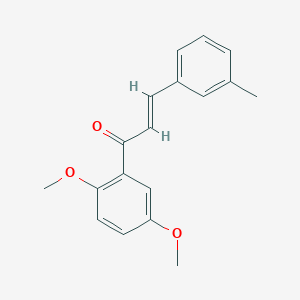
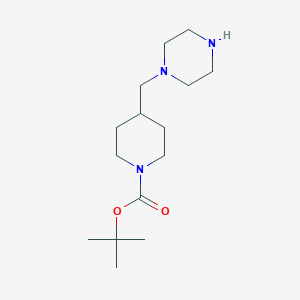
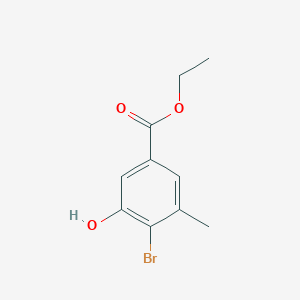
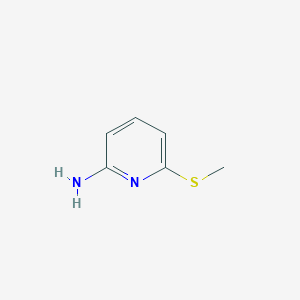
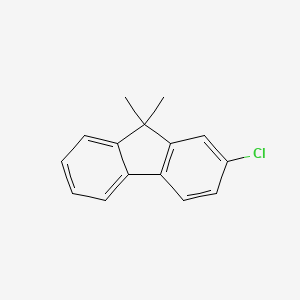
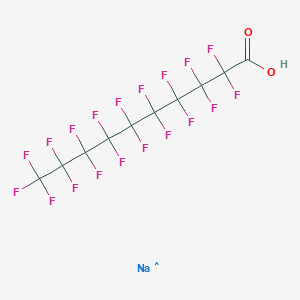

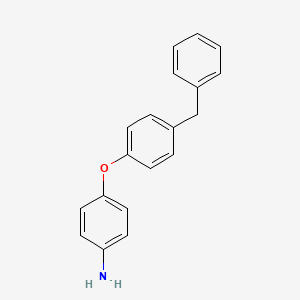
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)